molecular formula C12H7ClN2 B14015429 Benzo[f][1,7]naphthyridine, 3-chloro- CAS No. 62196-37-6

Benzo[f][1,7]naphthyridine, 3-chloro-

Cat. No.: B14015429
CAS No.: 62196-37-6
M. Wt: 214.65 g/mol
InChI Key: SSKGFYJFJALSPS-UHFFFAOYSA-N
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Description

Benzo[f][1,7]naphthyridine, 3-chloro- is a heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[f][1,7]naphthyridine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing naphthyridine derivatives. This reaction involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization .

Another approach involves the use of microwave-assisted cascade-like one-pot processes, such as the Ugi-three component reaction combined with intramolecular aza-Diels-Alder cycloaddition . These methods often result in moderate to high yields and can be optimized for industrial production.

Industrial Production Methods

Industrial production of benzo[f][1,7]naphthyridine, 3-chloro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[f][1,7]naphthyridine, 3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,3-dione derivatives, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

Benzo[f][1,7]naphthyridine, 3-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[f][1,7]naphthyridine, 3-chloro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Benzo[f][1,7]naphthyridine, 3-chloro- can be compared with other naphthyridine derivatives such as:

The uniqueness of benzo[f][1,7]naphthyridine, 3-chloro- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

CAS No.

62196-37-6

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

3-chlorobenzo[f][1,7]naphthyridine

InChI

InChI=1S/C12H7ClN2/c13-12-6-5-9-8-3-1-2-4-10(8)14-7-11(9)15-12/h1-7H

InChI Key

SSKGFYJFJALSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(C=C3)Cl

Origin of Product

United States

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